1-(2-Fluoro-3,4-dimethoxyphenyl)methanaminehydrochloride
Description
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is a fluorinated aromatic amine derivative characterized by a methanamine group attached to a 2-fluoro-3,4-dimethoxyphenyl ring. The fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions likely influence its electronic profile, solubility, and receptor-binding affinity compared to non-fluorinated or differently substituted analogs .
Properties
Molecular Formula |
C9H13ClFNO2 |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
(2-fluoro-3,4-dimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H |
InChI Key |
NARXUNIPEJKBTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN)F)OC.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves multiple steps:
Nitration: The starting material, 2-fluoro-3,4-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, hydrochloric acid, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It is used in the production of various fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluoro vs. Chloro vs. Hydroxy Groups
a) 2-Chloro-3,4-dimethoxyphenylmethanamine Hydrochloride (CAS: 2504202-01-9)
- Structural Differences : The chlorine atom at the 2-position replaces fluorine.
- Molecular Formula: C₉H₁₃Cl₂NO₂ (vs. C₉H₁₃FClNO₂ for the target compound).
b) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS: 62-31-7)
- Structural Differences : Replaces methoxy groups with hydroxyls and lacks fluorine.
- Molecular Formula: C₈H₁₂ClNO₂.
- Key Properties: Hydroxyl groups enhance hydrophilicity and enable hydrogen bonding, critical for dopamine’s neurotransmitter activity.
Positional Isomerism and Ring Modifications
a) (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine Hydrochloride
- Structural Differences : Features a chiral ethylamine group instead of methanamine and lacks fluorine.
- Molecular Formula: C₁₀H₁₆ClNO₂.
- Key Properties : The ethylamine chain and stereochemistry may enhance selectivity for adrenergic or serotonergic receptors, differing from the target compound’s simpler methanamine structure .
b) [3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride (CAS: 1803561-34-3)
- Structural Differences : Incorporates a dihydrooxazole ring fused to a dimethylphenyl group.
- Molecular Formula : C₁₂H₁₇ClN₂O.
Cyclopropane and Trifluoromethyl Derivatives
a) [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)
- Structural Differences : Replaces the fluorophenyl group with a trifluoromethyl-substituted cyclopropane.
- Molecular Formula : C₅H₉ClF₃N.
b) 1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine Hydrochloride (Compound 39)
- Structural Differences: Combines a cyclopropane ring with a quinoline group.
- Molecular Formula : C₂₁H₂₄ClFN₂O.
- Key Properties: The extended aromatic system (quinoline) and cyclopropane may confer selectivity for serotonin receptors, as noted in antipsychotic drug research .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance metabolic stability and binding affinity compared to chlorine or hydroxyl analogs, as suggested by density-functional thermochemistry studies .
- Safety Profiles : Compounds like (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine lack thorough toxicological data, emphasizing the need for rigorous safety assessments in structurally related amines .
- Synthetic Strategies : Reductive amination methods (e.g., NaBH(OAc)₃) used for cyclopropane derivatives could be adapted for the target compound’s synthesis.
Biological Activity
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14ClFNO2
- Molecular Weight : 233.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
The biological activity of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models by enhancing serotonin levels.
- Antitumor Activity : In vitro studies have shown that it can inhibit the growth of various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Enhances serotonin levels in animal models | |
| Antitumor | Inhibits growth of cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Table 2: Case Studies on Antitumor Activity
Case Studies and Research Findings
- Antidepressant Effects : A study conducted on rodents demonstrated that administration of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride resulted in a significant reduction in depressive-like behaviors. This was measured using the forced swim test and tail suspension test, which are standard models for evaluating antidepressant activity.
- Antitumor Activity : In vitro assays showed that the compound exhibited potent cytotoxic effects against several cancer cell lines. For example, in MCF-7 breast cancer cells, the compound induced apoptosis through the activation of caspase pathways, leading to cell death.
- Neuroprotective Effects : Research highlighted the ability of this compound to mitigate oxidative damage in neuronal cells. It was shown to reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
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